m-PEG3-ONHBoc
Description
Contextualizing m-PEG3-ONHBoc within Polyethylene Glycol (PEG) Chemistry
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. chempep.com Its prominence in biomedical and pharmaceutical research stems from a desirable set of properties, including water solubility, biocompatibility, low toxicity, and minimal immunogenicity. chempep.comadcreview.com The process of attaching PEG chains to molecules, known as PEGylation, has been a cornerstone of drug delivery for decades, first gaining traction in the 1970s to extend the circulation time and reduce the immunogenicity of proteins. chempep.com
PEGs can be broadly categorized into two classes: polydisperse and monodisperse. Polydisperse PEGs consist of a mixture of polymers with a range of molecular weights, whereas monodisperse PEGs, also known as discrete PEGs, have a precisely defined molecular weight and a single, specific chemical structure. biochempeg.combroadpharm.com this compound falls into the latter category, representing a specific, well-defined molecule rather than a mixture. This precision is a key attribute that sets it apart for sophisticated applications.
The Role of this compound as a Defined PEG-Based Linker
This compound is a heterobifunctional linker, meaning it possesses two different reactive ends, allowing for the sequential and controlled conjugation of two different molecules. Its structure consists of a short, monodisperse PEG chain with three ethylene glycol units, which is capped at one end by a methoxy (B1213986) (m-) group and at the other by a Boc-protected aminooxy group. broadpharm.comaxispharm.com The methoxy group provides stability and prevents unwanted cross-linking reactions. axispharm.com The Boc (tert-butyloxycarbonyl) protecting group on the aminooxy functionality can be removed under acidic conditions, revealing a reactive group that can then be conjugated to another molecule. broadpharm.com The hydrophilic PEG chain enhances the water solubility of the resulting conjugate. broadpharm.com
This defined structure makes this compound a valuable tool in the synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.com PROTACs are molecules designed to selectively degrade target proteins within cells by linking a ligand for the target protein to a ligand for an E3 ubiquitin ligase. glpbio.comtargetmol.com The linker in a PROTAC, for which this compound can be a component, is a critical determinant of the final molecule's efficacy.
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H25NO6 | medchemexpress.comnih.gov |
| Molecular Weight | 279.33 g/mol | axispharm.commedchemexpress.com |
| CAS Number | 1835759-87-9 | broadpharm.commedchemexpress.com |
| Appearance | Varies (often a solid or oil) | N/A |
| Solubility | Soluble in aqueous media | broadpharm.com |
Significance of Precise Linker Design in Modern Chemical Biology and Materials Science
The use of precisely defined linkers like this compound is of paramount importance in fields that demand molecular-level control. In chemical biology, particularly in the development of therapeutics like antibody-drug conjugates (ADCs) and PROTACs, the length, flexibility, and chemical nature of the linker can profoundly influence the properties of the final product. adcreview.combiochempeg.com
For instance, the linker can affect the solubility, stability, and pharmacokinetic profile of a drug. adcreview.comalfa-chemistry.com A well-designed linker ensures that the conjugated molecules maintain their desired biological activity and that the drug is released at the appropriate target site. biochempeg.com The use of a hydrophilic PEG linker can improve the solubility of hydrophobic drug molecules and create a protective shield that reduces aggregation and immunogenicity. biochempeg.com
In materials science, defined PEG linkers are used for surface modification. alfa-chemistry.com By attaching specific peptides or other functional molecules to a surface via a PEG linker, researchers can create materials with tailored properties for applications such as biosensors and biocompatible coatings. alfa-chemistry.com The defined length of the PEG chain plays a crucial role in controlling the distance and interaction between the surface and the attached molecule, which can be critical for the functionality of the material. alfa-chemistry.com The ability to precisely control the architecture of these complex systems is a direct result of the availability of well-defined linkers like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c1-12(2,3)19-11(14)13-18-10-9-17-8-7-16-6-5-15-4/h5-10H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGDKXJOAGLHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171931 | |
| Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-87-9 | |
| Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for M Peg3 Onhboc and Its Derivatives
Strategies for the Synthesis of m-PEG3-ONHBoc
The synthesis of this compound can be approached through various strategic pathways, primarily centered around the construction of the core m-PEG3 scaffold and the subsequent introduction of the functional moieties. These strategies are designed to ensure high purity, good yields, and the correct regiochemical placement of the reactive groups.
Convergent and Divergent Synthetic Pathways to the m-PEG3 Scaffold
The m-PEG3 scaffold, chemically known as 2-(2-(2-methoxyethoxy)ethoxy)ethanol, is the foundational building block. Its synthesis and functionalization can be achieved through both convergent and divergent approaches.
Divergent Synthesis: A divergent strategy often commences from a central, readily available core molecule, from which successive generations of building blocks are added. researchgate.net In the context of the m-PEG3 scaffold, a divergent approach could start from triethylene glycol monomethyl ether (m-PEG3-OH). nih.govatamanchemicals.com This commercially available starting material can be chemically modified in a stepwise fashion to introduce the desired functionalities. This method allows for the creation of a library of derivatives from a single precursor.
Introduction of the N-Hydroxysuccinimide (NHS) Ester Moiety and Boc Protection
The functionalization of the m-PEG3 scaffold with the NHS ester and the Boc-protected aminooxy group is a critical phase in the synthesis of this compound.
Boc Protection: The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under mild acidic conditions. The introduction of the Boc group onto an aminooxy-functionalized PEG linker is a crucial step to prevent unwanted side reactions during subsequent activation steps. rsc.orgbeilstein-journals.org The reaction typically involves treating the aminooxy-PEG derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (B109758). rsc.org
NHS Ester Formation: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines to form stable amide bonds. thermofisher.combiochempeg.com The introduction of the NHS ester onto a carboxylic acid-terminated PEG linker is commonly achieved using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of N-hydroxysuccinimide. nih.gov An alternative and often preferred method for activating a hydroxyl-terminated PEG derivative like m-PEG3-OH involves the use of N,N'-disuccinimidyl carbonate (DSC). nih.govmdpi.com This reagent reacts with the hydroxyl group to form a succinimidyl carbonate, which is highly reactive towards amines. mdpi.comconicet.gov.ar
A plausible synthetic route to this compound would, therefore, involve the initial preparation of a Boc-protected aminooxy-PEG3-alcohol. This intermediate can then be reacted with N,N'-disuccinimidyl carbonate to generate the final this compound product.
Optimization of Reaction Conditions and Yields for this compound Formation
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.
For the NHS ester activation step, the reaction is often carried out in anhydrous aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to prevent hydrolysis of the highly reactive NHS ester. The reaction temperature is usually kept low (e.g., 0 °C to room temperature) to minimize side reactions. The pH of the reaction medium is also a critical factor, with neutral to slightly basic conditions (pH 7.2-8.5) being optimal for the reaction between an NHS ester and a primary amine. thermofisher.com However, higher pH can also increase the rate of hydrolysis of the NHS ester, necessitating a balance to achieve high coupling efficiency. nih.gov The use of an excess of the activating agent (e.g., DSC or EDC/NHS) is common to drive the reaction to completion and maximize the yield of the activated PEG derivative. broadpharm.com For instance, a 1:1 molar ratio of EDC:NHS has been reported to achieve over 80% conversion to the corresponding NHS ester. Purification of the final product is typically achieved through precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum. nih.gov
| Parameter | Condition | Rationale |
| Solvent | Anhydrous aprotic (e.g., DCM, DMF) | Prevents hydrolysis of the reactive NHS ester. |
| Temperature | 0 °C to room temperature | Minimizes side reactions and degradation. |
| pH | Neutral to slightly basic (7.2-8.5) | Optimizes the reaction between NHS ester and amines while managing hydrolysis. |
| Reagents | Excess activating agent | Drives the reaction to completion and maximizes yield. |
| Purification | Precipitation and filtration | Removes unreacted reagents and byproducts. |
Synthesis of Related m-PEG3 Derivatives for Comparative Studies
To understand the structure-activity relationships and to serve as controls in various applications, the synthesis of related m-PEG3 derivatives, such as m-PEG3-Amine and m-PEG3-Alcohol, is essential.
Preparation of m-PEG3-Amine and its Reactivity Profiles
m-PEG3-Amine is a valuable derivative that can be used in a variety of conjugation reactions. medchemexpress.combroadpharm.com It is often synthesized from m-PEG3-azide via reduction. medchemexpress.comlumiprobe.com The azide (B81097) group can be introduced onto the m-PEG3-alcohol backbone through a two-step process involving mesylation followed by nucleophilic substitution with sodium azide. The subsequent reduction of the azide to a primary amine can be achieved using various methods, such as catalytic hydrogenation or Staudinger reduction.
m-PEG3-Amine is a nucleophilic compound that readily reacts with electrophiles. chemsrc.com Its primary amine group can react with carboxylic acids and activated esters (like NHS esters) to form stable amide bonds, and with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amines. medkoo.combroadpharm.com
| Property | Description |
| Synthesis | Typically via reduction of m-PEG3-azide. |
| Reactivity | Nucleophilic primary amine reacts with electrophiles (e.g., carboxylic acids, NHS esters, aldehydes, ketones). |
| Applications | Linker in bioconjugation, building block for more complex molecules. |
Synthesis of m-PEG3-Alcohol and its Derivatization Potential
m-PEG3-Alcohol, or triethylene glycol monomethyl ether, is the common starting material for many m-PEG3 derivatives. It is commercially available and can be produced by the reaction of methanol (B129727) with ethylene (B1197577) oxide. nih.gov
The terminal hydroxyl group of m-PEG3-Alcohol is a versatile functional handle that can be derivatized into a wide range of other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into a good leaving group, such as a mesylate or tosylate, which can then be displaced by various nucleophiles to introduce functionalities like azides, halides, or thiols. Furthermore, the hydroxyl group can be esterified with carboxylic acids or activated acids to form esters. This derivatization potential makes m-PEG3-Alcohol a central intermediate in the synthesis of a diverse library of PEGylated compounds for various research and therapeutic applications.
| Derivatization Reaction | Resulting Functional Group |
| Oxidation | Aldehyde, Carboxylic Acid |
| Activation (e.g., with MsCl, TsCl) | Mesylate, Tosylate (good leaving groups) |
| Esterification | Ester |
| Nucleophilic Substitution (on activated alcohol) | Azide, Halide, Thiol, etc. |
Compound Names
| Abbreviation/Systematic Name |
| This compound |
| m-PEG3-Amine |
| m-PEG3-Alcohol |
| N-Hydroxysuccinimide (NHS) |
| Boc (tert-Butyloxycarbonyl) |
| Triethylene glycol monomethyl ether |
| N,N'-disuccinimidyl carbonate (DSC) |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Dicyclohexylcarbodiimide (DCC) |
| N,N-diisopropylethylamine (DIPEA) |
| Di-tert-butyl dicarbonate (Boc₂O) |
| m-PEG3-azide |
| m-PEG3-mesylate |
| m-PEG3-tosylate |
| Dichloromethane (DCM) |
| Dimethylformamide (DMF) |
Exploration of Other Functionalized m-PEG3 Linkers (e.g., m-PEG3-aldehyde, m-PEG3-S-PEG2-OH)
The versatility of the m-PEG3 backbone allows for the introduction of various functional groups, leading to a diverse family of linkers with specific reactivities. Among these, m-PEG3-aldehyde and m-PEG3-S-PEG2-OH are notable examples used in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
m-PEG3-aldehyde is a PEG-based linker that features a terminal aldehyde group. medchemexpress.comaxispharm.com This functional group is particularly useful for its specific reactivity towards hydrazide and aminooxy groups, enabling the formation of stable hydrazone or oxime linkages, respectively. medchemexpress.commedchemexpress.com This type of conjugation chemistry is widely used for labeling and crosslinking biomolecules, particularly at oxidized carbohydrate sites. medchemexpress.com The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates. axispharm.commedchemexpress.com
The synthesis of PEG-aldehydes can be approached through several general methods. One common strategy involves the oxidation of a primary alcohol-terminated PEG. A simple and efficient method involves the reaction of mPEG-mesylate with the mono-alkoxide of a symmetrical diol (e.g., 1,3-propanediol) to create a hydroxyl-terminated polymer, which is then subjected to mild oxidation to yield the desired aldehyde. researchgate.net Another established method is the ozonolysis of a terminal alkene-modified PEG. This process involves cleaving the double bond with ozone and then treating the intermediate ozonide with a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, to produce the final aldehyde-functionalized PEG. polimi.it
m-PEG3-S-PEG2-OH is another important PEG-based PROTAC linker. medchemexpress.com It incorporates a thioether linkage within its backbone and terminates with a hydroxyl group, offering a different point of attachment or further functionalization. While specific synthesis routes for this exact molecule are proprietary, general methods for creating thioether-containing PEGs and asymmetric PEG derivatives provide insight. Solid-phase synthesis techniques, for example, allow for the stepwise construction of complex PEG structures. An asymmetric derivative like BnO(PEG)8 has been synthesized on a solid support, cleaved, and then further derivatized in solution, demonstrating a viable strategy for producing complex, multi-functionalized PEG linkers. nih.gov
The table below summarizes the key features of these functionalized linkers.
Table 1: Comparison of Functionalized m-PEG3 Linkers
| Compound Name | Reactive Functional Group | Key Application |
|---|---|---|
| m-PEG3-aldehyde | Aldehyde (-CHO) | Forms hydrazones/oximes; PROTAC synthesis medchemexpress.com |
| m-PEG3-S-PEG2-OH | Hydroxyl (-OH) | PROTAC synthesis; further functionalization medchemexpress.com |
Advanced Synthetic Techniques Applicable to PEG Linker Chemistry
The synthesis of well-defined PEG linkers relies on modern synthetic methods that offer high purity, control, and efficiency. Techniques such as solid-phase synthesis, chemo- and regioselective transformations, and automation are pivotal in advancing PEG chemistry.
Solid-Phase Synthesis Techniques for PEGylated Compounds
Solid-phase synthesis (SPS) offers a powerful strategy for preparing PEGylated compounds by simplifying purification and enabling stepwise construction. nih.gov In this method, the PEG chain is assembled on an insoluble polymer resin, such as a Wang resin. nih.govmtu.edu A typical synthetic cycle on the solid support involves a sequence of deprotection, coupling with a PEG monomer, and washing. nih.gov Because the growing polymer is anchored to the solid phase, excess reagents and by-products can be easily removed by simple filtration and washing, thus avoiding the need for complex chromatographic purification after each step. nih.govmtu.edu
This technique has been successfully applied to produce monodisperse PEGs. For instance, researchers have synthesized PEG derivatives with eight and twelve ethylene glycol units by the stepwise addition of a tetraethylene glycol monomer on a polystyrene support. nih.gov Beyond building PEG chains, SPS is also used for the PEGylation of biomolecules. A novel method for achieving mono-PEGylation of proteins involves attaching a heterobifunctional PEG derivative to a solid matrix, conjugating the protein to the tethered PEG, and then cleaving the entire conjugate from the support. researchgate.net Similarly, a solid-phase approach has been developed for creating stable PEG-oligonucleotide conjugates, which is simpler and more reproducible than conventional liquid-phase methods. researchgate.net
Chemo- and Regioselective Transformations in PEG Derivatization
Achieving chemo- and regioselectivity is crucial in PEG derivatization to ensure that chemical modifications occur at specific, desired positions, especially on molecules with multiple reactive sites. This control prevents the formation of unwanted isomers and ensures the biological activity of the final conjugate.
The challenge lies in differentiating between functional groups with similar reactivity. For example, in polysaccharides like alginates, the hydroxyl groups at the C-2 and C-3 positions have only slight differences in reactivity, making selective modification difficult. nih.gov In PEG synthesis, controlling the chain extension reaction and ensuring functionalization occurs only at the intended terminus requires the iterative use of protecting groups. acs.org
Various strategies are employed to achieve this selectivity. One approach is to use orthogonal protecting groups, which can be removed under different conditions, allowing for sequential modifications at different sites. technologypublisher.com Another strategy is to take advantage of the inherent reactivity differences of functional groups. For instance, in protein modification, the N-terminus can be selectively PEGylated by reductive alkylation with a PEG-aldehyde under controlled pH conditions, minimizing non-specific modification of other residues like lysine. beilstein-journals.org The choice of solvent and reaction conditions can also influence selectivity, as demonstrated in the modification of alginates where partial dissolution in different solvent systems can expose certain residues for reaction. nih.gov
Automation in the Synthesis of PEG Building Blocks
Automation has become a transformative force in chemical synthesis, enabling the rapid and reliable production of complex molecules, including PEG building blocks. Automated synthesizers, often adapted from peptide synthesis technology, allow for the stepwise, software-controlled assembly of monodisperse PEGs on a solid phase. mtu.eduresearchgate.net In one such system, a custom-modified peptide synthesizer performs automated cycles of deprotection and coupling using a base-labile protecting group, with purification achieved by simply washing the resin. mtu.edu This method has been used to produce high-quality, monodisperse PEG derivatives of 10, 15, and 20 units in length with near-quantitative yields. mtu.eduresearchgate.net
More broadly, the development of automated small-molecule synthesizers represents a significant leap forward for organic chemistry. acs.org These machines can piece together complex molecules from pre-packaged, modular building blocks using a standardized set of reactions, such as the Suzuki-Miyaura coupling. acs.orgillinois.edu This "off-the-peg" approach makes the synthesis of complex organic molecules, including precursors for specialized PEG linkers, more accessible and reproducible. illinois.edu Automation is also being applied to the production of PEG-based nanomaterials. For example, an automated coaxial jet mixer has been engineered for the continuous and controlled production of polymeric nanoparticles, including those made from PEG-block-polylactide (PEG-b-PLA), demonstrating robust and scalable manufacturing. frontiersin.org
Applications of M Peg3 Onhboc in Bioconjugation and Chemical Biology
m-PEG3-ONHBoc as a PROTAC Linker in Targeted Protein Degradation
The design of effective PROTACs requires careful consideration of all three components, with the linker being a critical determinant of the molecule's properties and bioactivity. nih.gov The incorporation of a PEG-based linker, synthesized from precursors like this compound, addresses several key design principles.
Ternary Complex Formation : The primary function of the PROTAC is to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. precisepeg.com The linker must be of an appropriate length and flexibility to orient the two proteins effectively for the subsequent ubiquitination step. nih.gov
Vector and Attachment Points : The site at which the linker is attached to both the target-binding ligand and the E3 ligase ligand is a critical design parameter. nih.gov The choice of exit vector can significantly influence the stability and geometry of the ternary complex, thereby impacting degradation efficiency. nih.gov
PROTACs function by bringing an E3 ubiquitin ligase into close proximity with a target protein, inducing the ubiquitination and subsequent degradation of that protein by the 26S proteasome. nih.govnih.gov
The linker, derived from a molecule like this compound, acts as the crucial bridge that enables this proximity. Once a PROTAC enters a cell, its two ligands bind simultaneously to the target protein and an E3 ligase, forming a ternary complex. nih.gov The linker's role is to span the distance between the two proteins, allowing the E3 ligase to function as if the target protein were its natural substrate. The flexibility inherent in PEG linkers can accommodate the conformational adjustments needed to achieve an optimal orientation for the transfer of ubiquitin from the E2 conjugating enzyme (recruited by the E3 ligase) to lysine residues on the surface of the target protein. precisepeg.comresearchgate.net This polyubiquitination marks the target protein for recognition and degradation by the proteasome, after which the PROTAC can be released to target another protein molecule. broadpharm.com
The length and flexibility of the linker have a profound impact on the potency and efficacy of a PROTAC. nih.govnih.gov These properties directly influence the stability of the ternary complex and the efficiency of the ubiquitination process. precisepeg.com
Linker Length : There is often an optimal linker length for a given target and E3 ligase pair. nih.gov A linker that is too short may introduce steric clashes, preventing the formation of a stable ternary complex. researchgate.net Conversely, a linker that is too long may not effectively constrain the two proteins, leading to inefficient ubiquitination. researchgate.net Studies have shown a significant correlation between chain length and PROTAC efficacy; for example, in one study targeting the estrogen receptor (ER)-α, a 16-atom chain length was found to be optimal. nih.govsigmaaldrich.com In another case, the degradation selectivity between two proteins, CRABP-I and CRABP-II, was shifted based on the length of the PEG linker used. nih.gov
Flexibility : Flexible linkers, such as those based on alkyl or PEG chains, are the most commonly used due to their synthetic accessibility and ability to allow the necessary conformational freedom for the two proteins to interact productively. precisepeg.comresearchgate.net The flexibility of a PEG3-derived linker can help to reduce the entropic penalty associated with the formation of the ordered ternary complex, thus promoting efficient protein degradation.
| Linker Property | Impact on PROTAC Efficacy | Research Finding Example |
| Length | Determines the ability to form a stable ternary complex without steric hindrance. An optimal length often exists. | For an estrogen receptor (ER)-α targeting PROTAC, a 16-atom linker showed the best degradation efficacy. nih.govsigmaaldrich.com |
| Flexibility | Allows for necessary conformational adjustments to orient the target protein and E3 ligase for efficient ubiquitination. | Flexible linkers like PEG and alkyl chains are widely used to increase the chances of productive ternary complex formation. precisepeg.comresearchgate.net |
| Composition | Influences physicochemical properties such as solubility and cell permeability. | Hydrophilic PEG linkers can improve the water solubility and bioavailability of the PROTAC molecule. precisepeg.comresearchgate.net |
Utilization of this compound in Antibody-Drug Conjugate (ADC) Development
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. biochempeg.comresearchgate.netnih.gov An ADC consists of an antibody, a potent payload, and a chemical linker that connects them. biochempeg.commdpi.com The linker's properties are critical for the ADC's stability in circulation and the effective release of the payload at the tumor site. biochempeg.com
The production of next-generation ADCs has moved towards site-specific conjugation methods to overcome the limitations of earlier, stochastic approaches. nih.govresearchgate.net Site-specific conjugation yields a homogeneous product with a precisely defined drug-to-antibody ratio (DAR), which is crucial for a consistent therapeutic index. nih.gov
A precursor like this compound is well-suited for such strategies. After deprotection, its aminooxy group can react specifically with an aldehyde or ketone handle that has been chemoenzymatically or genetically introduced at a specific site on the antibody. nih.gov For example, an aldehyde handle can be created by oxidizing a cysteine residue within a specific peptide sequence (such as the SMARTag® sequence) using a formylglycine-generating enzyme (FGE). researchgate.net This bioorthogonal reaction ensures that the linker-payload is attached only at the intended locations, leading to a well-defined and homogeneous ADC. The PEG3 component serves as a hydrophilic spacer between the antibody and the cytotoxic drug. biochempeg.com
The use of PEG-based linkers like this compound in site-specific conjugation has a significant positive impact on the homogeneity and stability of ADCs.
Homogeneity : Site-specific conjugation methods directly result in ADCs with a uniform DAR, as the payload is attached only at engineered sites. nih.gov This contrasts with stochastic methods that produce a heterogeneous mixture of ADCs with varying DARs and conjugation sites. This homogeneity is a critical quality attribute, as it leads to more predictable pharmacokinetics and a wider therapeutic window. nih.gov
| Feature | Impact of Site-Specific Conjugation with PEG Linker | Rationale |
| Homogeneity | Produces ADCs with a uniform Drug-to-Antibody Ratio (DAR). | Bioorthogonal chemistry ensures payload attachment only at specific, engineered sites on the antibody. nih.govresearchgate.net |
| Stability | Increases solubility and reduces the tendency for aggregation. | The hydrophilic PEG linker counteracts the hydrophobicity of the cytotoxic payload, improving overall ADC stability. biochempeg.comresearchgate.net |
| Pharmacokinetics | Can lead to an improved pharmacokinetic profile and longer circulation time. | The PEG component can create a protective shield around the payload and improve the overall biophysical properties of the conjugate. biochempeg.comnih.gov |
Methodologies for Evaluating Drug-to-Antibody Ratio (DAR) in this compound-ADCs
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC), as it directly influences both the efficacy and safety of the therapeutic. For ADCs synthesized using linkers derived from this compound, precise determination of the average number of drug molecules conjugated to each antibody is essential. Several robust analytical methodologies are employed for this purpose. The selection of a specific technique often depends on the properties of the antibody, the drug, and the linker used in the ADC construction.
Commonly used techniques for DAR determination include:
Hydrophobic Interaction Chromatography (HIC): This chromatographic method separates ADC species based on their hydrophobicity. Since the conjugated drug payload is typically more hydrophobic than the antibody, HIC can resolve antibodies with different numbers of attached drugs (e.g., DAR 0, 2, 4, 6, 8). The relative peak areas are used to calculate the average DAR.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often involving the fragmentation of the ADC (e.g., reduction of interchain disulfide bonds to separate light and heavy chains), RP-HPLC can also separate species based on hydrophobicity. This method provides detailed information on the drug distribution across the antibody subunits.
Mass Spectrometry (MS): Both intact mass analysis and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for DAR measurement. Intact MS analysis of the ADC provides the molecular weights of the different drug-loaded species, from which the DAR distribution and average DAR can be directly calculated. LC-MS combines the separation power of chromatography with the precise mass identification of MS, offering a highly accurate method for DAR characterization.
UV/Vis Spectroscopy: This simpler method can be used if the drug and the antibody have distinct absorbance maxima. By measuring the absorbance of the ADC solution at two different wavelengths (e.g., 280 nm for the protein and another wavelength for the drug), the concentrations of the protein and the conjugated drug can be determined, allowing for the calculation of the average DAR.
The following table summarizes these key methodologies.
| Methodology | Principle | Information Obtained | Key Considerations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Distribution of DAR species (0, 2, 4, etc.), Average DAR. | Non-denaturing conditions preserve the ADC structure. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Drug load on antibody subunits (light/heavy chain), Average DAR. | Often requires denaturation and reduction of the antibody. |
| Mass Spectrometry (MS / LC-MS) | Separation based on mass-to-charge ratio. | Precise mass of each DAR species, DAR distribution, Average DAR. | Provides the most accurate and detailed characterization. |
| UV/Vis Spectroscopy | Differential absorbance of protein and drug. | Average DAR only. | Requires a significant difference in absorbance spectra between drug and antibody. |
General Bioconjugation Strategies with this compound
While this compound itself is not directly reactive for bioconjugation due to its protected hydroxylamine group, it serves as a foundational linker that can be modified to create a variety of reactive probes. The core utility of this compound lies in its PEG3 spacer, which imparts favorable properties such as increased water solubility and reduced steric hindrance in the final conjugate. chempep.com Bioconjugation strategies typically involve deprotection of the Boc group and subsequent modification or, more commonly, using a precursor to this compound that is functionalized with a reactive group for conjugation to biomolecules.
Amine and Thiol Reactivity of this compound for Biomolecule Conjugation
Direct reactivity of this compound with amines and thiols is not feasible. To achieve conjugation with these common functional groups found in biomolecules, the PEG linker must be equipped with specific reactive moieties. adcreview.com
Amine Reactivity: For targeting primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, the PEG linker is typically functionalized with an N-hydroxysuccinimide (NHS) ester. biochempeg.combroadpharm.com The NHS ester reacts with amines in a pH range of 7-9 to form a stable and covalent amide bond. windows.netwindows.net A molecule like m-PEG3-NHS ester is an example of an amine-reactive PEG linker. broadpharm.com
Thiol Reactivity: For targeting sulfhydryl (thiol) groups, found in cysteine residues, the PEG linker is commonly functionalized with a maleimide group. broadpharm.comaxispharm.com The maleimide group undergoes a specific Michael addition reaction with a thiol at a pH between 6.5 and 7.5, resulting in a stable thioether bond. precisepeg.com This reaction is highly selective for thiols, which allows for site-specific modification of proteins. iris-biotech.de
Therefore, bioconjugation strategies involving this compound precursors would entail creating heterobifunctional linkers, such as NHS-PEG3-Maleimide, which combine the amine-reactive NHS ester and the thiol-reactive maleimide group on the same PEG spacer. vectorlabs.com This allows for the sequential and controlled linkage of two different biomolecules.
Development of PEGylated Peptides and Proteins using this compound
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to therapeutic proteins and peptides. broadpharm.com This modification is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. lifetein.com Linkers derived from this compound are valuable components in this process. The PEGylation process generally involves reacting a protein or peptide with an activated PEG reagent. thermofisher.com
The attachment of PEG chains, even short ones like PEG3, can confer significant advantages. broadpharm.com The hydrophilic and flexible nature of the PEG chain increases the hydrodynamic volume of the protein or peptide. europeanpharmaceuticalreview.com This steric shielding effect protects the biomolecule from enzymatic degradation and reduces its clearance rate by the kidneys. europeanpharmaceuticalreview.com
The table below details the research findings on the benefits of PEGylation.
| Pharmacological Advantage | Research Finding |
| Extended Circulating Half-Life | The increased hydrodynamic size of the PEGylated conjugate reduces renal clearance, prolonging its presence in the bloodstream. lifetein.com |
| Improved Stability | The PEG chain can protect the biomolecule from proteolytic enzymes and improve its stability across different pH and temperature conditions. lifetein.com |
| Reduced Immunogenicity | PEGylation can mask immunogenic epitopes on the surface of the protein, decreasing the likelihood of an adverse immune response. broadpharm.com |
| Enhanced Solubility | The hydrophilic nature of PEG improves the solubility of hydrophobic peptides and proteins, which can be beneficial for formulation. lifetein.com |
A study on the enzymatic cleavage of peptides found that modification with a PEG3 linker could influence their degradation profile, demonstrating that even short PEG chains can significantly alter the interaction of a peptide with enzymes. researchgate.net
Application in Surface Functionalization for Biosensing and Bioimaging
In the development of biosensors and bioimaging tools, controlling the interaction between biological molecules and a sensor surface is critical. cnr.it Non-specific adsorption of proteins and other molecules from a sample can cause background noise and reduce the sensitivity and specificity of the assay. mdpi.com
PEG linkers derived from this compound are used to functionalize surfaces, such as gold or silica, to create a biocompatible and anti-fouling interface. cnr.itnih.gov This is typically achieved by creating a self-assembled monolayer (SAM) of PEG-containing molecules on the surface. cnr.it For gold surfaces, a thiol group can be added to one end of the PEG linker to ensure strong attachment. researchgate.net
The PEG layer forms a hydrated barrier that physically prevents the non-specific binding of proteins. mdpi.com The other end of the PEG linker can then be used for the specific and controlled immobilization of a biological recognition element (e.g., an antibody, aptamer, or enzyme). nih.govresearchgate.net This strategy ensures that the immobilized biomolecules are oriented correctly and are accessible for binding to their target analyte, thereby enhancing the sensor's performance. nih.gov
Investigating Molecular Interactions in Chemical Biology with this compound Conjugates
Chemical probes are small molecules used to study and manipulate biological processes within cells. nih.govfebs.org The design of these probes often requires a linker to connect different functional components, such as a targeting ligand and a reporter or effector molecule. PEG-based linkers are frequently used in these constructs to ensure adequate solubility and to provide optimal spacing between the conjugated moieties.
Probing Ligand-Target Interactions in Cellular Systems
One powerful application of chemical probes is in the investigation of ligand-target interactions. A prominent example is the development of Proteolysis Targeting Chimeras (PROTACs). broadpharm.com PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein within the cell. medchemexpress.com
A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase. axispharm.com The linker's role is to bridge these two proteins, facilitating the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov Once this complex is formed, the E3 ligase tags the target protein with ubiquitin, marking it for degradation by the cell's proteasome.
PEG linkers, such as those derived from this compound, are a common and critical component in PROTAC design. precisepeg.comnih.gov The properties of the linker—including its length, flexibility, and hydrophilicity—are crucial for the stability and efficiency of the ternary complex formation. axispharm.com By designing PROTACs with different PEG linkers, researchers can systematically probe the structural and spatial requirements for effective ligand-target engagement and subsequent protein degradation. This makes PROTACs with PEG linkers invaluable tools for validating drug targets and studying cellular protein regulation. pageplace.de
Understanding Signal Transduction Pathways through PEGylated Probes
The study of signal transduction, the process by which cells convert external signals into specific responses, often relies on the use of specialized chemical probes. rsc.orgunicamp.br These probes are designed to interact with and report on the activity of key signaling molecules, such as kinases, phosphatases, and receptors. The incorporation of short, discrete polyethylene glycol (PEG) linkers, such as the m-PEG3 unit in this compound, is a critical design element in the synthesis of these probes. chempep.comaxispharm.com
PEG linkers contribute to the efficacy of signal transduction probes in several ways. Their hydrophilicity can prevent the aggregation of probes and improve their accessibility to target proteins within the complex aqueous environment of the cell. creative-biolabs.com Furthermore, the flexible nature of the PEG chain can act as a spacer, minimizing steric hindrance between a targeting moiety (e.g., a kinase inhibitor) and a reporter group (e.g., a fluorophore). This separation ensures that neither component interferes with the function of the other, allowing for accurate reporting of the signaling event. axispharm.com
For instance, in the design of activity-based probes for protein kinases, a PEG linker can be used to connect a reactive group that covalently binds to the active site of a kinase to a reporter tag. This allows for the specific labeling and subsequent detection or quantification of active kinases in a cell lysate or even in living cells. The use of a defined-length PEG linker is crucial for optimizing the probe's reactivity and selectivity for its target kinase.
| Feature | Advantage in Probe Design | Relevance of this compound |
|---|---|---|
| Hydrophilicity | Enhances solubility in aqueous buffers, reduces non-specific binding, and prevents aggregation. | The m-PEG3 component imparts water solubility to the final probe. |
| Defined Spacer Length | Provides precise control over the distance between functional elements of the probe (e.g., targeting and reporter moieties). | The triethylene glycol unit offers a specific and consistent spacer arm. |
| Flexibility | Allows for optimal orientation of the probe for interaction with its biological target. | The ethylene (B1197577) glycol backbone provides conformational flexibility. |
| Biocompatibility | Minimally perturbs the biological system under investigation. | PEG is well-established as a biocompatible polymer. creative-biolabs.com |
Enabling Studies in Molecular Recognition and Cellular Function
Molecular recognition, the specific interaction between two or more molecules, is fundamental to nearly all biological processes. Chemical probes that incorporate PEG linkers are instrumental in studying these interactions with high precision. chempep.com The principles that make PEG linkers valuable for signal transduction probes also apply to the design of tools for investigating molecular recognition and other cellular functions.
In the context of molecular recognition, fluorescent probes are often developed to quantify binding affinities between proteins and their ligands. A compound like this compound could be used to synthesize such a probe by linking a targeting ligand to a fluorophore. The m-PEG3 spacer would ensure that the bulky fluorophore does not sterically hinder the binding of the ligand to its protein target, thereby allowing for an accurate measurement of the binding event.
Furthermore, the application of this compound extends to the construction of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins. medchemexpress.com PROTACs consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein. The m-PEG3 unit in this compound provides a suitable short, flexible, and hydrophilic linker for the optimization of PROTAC efficacy. By using such PROTACs, researchers can study the functional consequences of depleting a specific protein from a cell, offering a powerful method for dissecting cellular function.
| Application Area | Role of PEG Linker | Example Research Finding |
|---|---|---|
| Fluorescent Binding Assays | Acts as a spacer to prevent steric clash between a fluorophore and a binding partner, ensuring accurate affinity measurements. | Studies have shown that the appropriate linker length is crucial for maintaining the binding affinity of fluorescently labeled ligands to their receptors. |
| PROTAC Development | Connects the target-binding and E3 ligase-recruiting moieties; its length and flexibility are critical for efficient ternary complex formation and subsequent protein degradation. medchemexpress.com | Research has demonstrated that varying the length of the PEG linker in a PROTAC can significantly impact its degradation efficiency and selectivity for the target protein. |
| Cellular Imaging | Improves the solubility and reduces the non-specific cellular uptake of fluorescent probes, leading to higher signal-to-noise ratios in imaging experiments. | The use of PEGylated fluorescent probes has been shown to enhance the specific labeling of cellular structures and reduce background fluorescence. |
| Drug Delivery Systems | Enhances the solubility and stability of drug conjugates and can be used to attach targeting ligands for cell-specific delivery. biochempeg.com | PEGylation is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules. creative-biolabs.com |
Role of M Peg3 Onhboc in Advanced Materials Science Research
Integration of m-PEG3-ONHBoc in Polymer and Hybrid Materials
The integration of this compound into polymers and hybrid materials has opened new avenues for creating sophisticated materials with precise functionalities. Its ability to form stable covalent bonds under specific conditions is key to its utility in this field.
Synthesis of PEGylated Polymers with Tailored Properties
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to enhance the properties of polymers and biomolecules. conicet.gov.ar The use of this compound and similar PEG derivatives allows for the synthesis of PEGylated polymers with precisely controlled characteristics. nih.gov The methoxy (B1213986) cap on the PEG chain prevents unwanted cross-linking reactions, while the reactive aminooxy group (after deprotection) can be directed to react with specific functional groups on other molecules. This control over the reaction process is crucial for developing polymers with desired solubility, biocompatibility, and in vivo circulation times. The synthesis often involves a multi-step process where the hydroxyl group of a PEG molecule is activated, for instance by sulfonylation, to create an effective leaving group for subsequent reactions. nih.gov
The ability to create well-defined PEGylated polymers is essential for various applications. By carefully selecting the PEG chain length and the chemistry of the end groups, researchers can fine-tune the hydrophilic-lipophilic balance of the resulting polymer, influencing its self-assembly into different nanostructures like micelles or polymersomes. nih.gov
Formation of Homogeneous Molecular Systems with Covalent Linkages
A significant advantage of using reagents like this compound is the ability to form homogeneous molecular systems through the creation of stable, covalent linkages. The aminooxy group on this compound can react with aldehyde or ketone functionalities to form a stable oxime linkage. This type of "click chemistry" is highly efficient and specific, allowing for the precise connection of different molecular components. google.com This leads to the formation of well-defined and uniform molecular architectures, which is critical for ensuring consistent material properties and performance. The hydrophilic PEG spacer also enhances the solubility of the resulting conjugates in aqueous media. broadpharm.combroadpharm.combroadpharm.com
Development of Functional Coatings and Surfaces using this compound
Functional coatings are designed to impart specific properties to a material's surface, such as altering its physical or chemical behavior. eupia.org These coatings can provide protection against corrosion, reduce friction, or prevent the adhesion of biological molecules (biofouling). fraunhofer.dempie.de
The incorporation of this compound and similar PEG derivatives into surface coatings is a key strategy for creating biocompatible and non-fouling surfaces. researchgate.net The PEG chains create a hydrophilic layer that repels proteins and other biomolecules, which is crucial for medical implants and biosensors. mpie.deresearchgate.net The ability to covalently attach these PEG chains to a surface using the reactive group of this compound ensures the long-term stability and effectiveness of the functional coating. researchgate.net This approach allows for the tailoring of surface properties to meet the specific demands of various industrial and biomedical applications. fraunhofer.demdpi.com
Nanomaterials and Drug Delivery Systems Utilizing this compound
In the field of nanotechnology, this compound is a critical component in the design and fabrication of advanced nanomaterials, especially for biomedical applications like drug delivery.
PEGylation for Enhanced Nanoparticle Stability and Biocompatibility
The surface modification of nanoparticles with PEG chains, a process known as PEGylation, is a cornerstone of nanomedicine. researchgate.net This "stealth" coating shields the nanoparticle core from the body's immune system, thereby prolonging its circulation time and increasing the likelihood of reaching its target. researchgate.netnsf.gov PEGylation also prevents the aggregation of nanoparticles, ensuring their stability in biological fluids. researchgate.netcore.ac.uk
The use of this compound provides a method for the covalent attachment of PEG chains to the nanoparticle surface, which is more stable than physical adsorption. researchgate.net This enhanced stability is crucial for the performance of nanoparticles as drug carriers. nanopartz.comnih.gov The density and conformation of the PEG layer, which can be controlled through the use of specific linkers like this compound, significantly impact the nanoparticle's interaction with biological systems. researchgate.net
Table 1: Impact of PEGylation on Nanoparticle Properties
| Property | Un-PEGylated Nanoparticles | PEGylated Nanoparticles |
|---|---|---|
| Systemic Clearance | Rapid | Reduced |
| Immune System Evasion | Low | High (stealth effect) researchgate.net |
| Colloidal Stability | Prone to aggregation researchgate.net | High researchgate.netcore.ac.uk |
| Biocompatibility | Variable | Generally enhanced nanopartz.com |
| Circulation Time | Short | Prolonged nih.gov |
Engineering Drug-Release Mechanisms via this compound Linkages
The linker connecting a drug to its carrier nanoparticle plays a crucial role in the drug's release profile. biosynth.com Linkers like this compound can be incorporated into drug delivery systems to create cleavable linkages that release the drug under specific physiological conditions. nih.gov For instance, an oxime bond formed from an this compound linker might be designed to be stable in the bloodstream but cleave in the acidic environment of a tumor or within a cell's endosome. mdpi.com
This controlled-release strategy maximizes the therapeutic effect of the drug at the target site while minimizing off-target side effects. biosynth.com The ability to engineer the release mechanism by choosing an appropriate linker is a key aspect of modern drug delivery system design. nih.gov The versatility of linkers allows for the development of systems that respond to various stimuli, such as pH, enzymes, or redox potential, enabling highly targeted and efficient drug delivery. biosynth.comgoogle.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Applications in Targeted Delivery and Theranostics
The principles of targeted delivery aim to selectively accumulate therapeutic agents in diseased tissues, minimizing off-target effects. researchgate.net Theranostics advances this concept by integrating diagnostic and therapeutic capabilities into a single agent. researchgate.net The PEGylation of nanoparticles and drug carriers using linkers like this compound is a cornerstone of these strategies. nih.gov
The primary role of the m-PEG3 moiety is to create a hydrophilic shield on the surface of a nanocarrier, a process known as PEGylation. nih.govthno.org This "stealth" coating reduces non-specific uptake by macrophages and other cells of the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticle in the bloodstream. thno.orgnih.gov This extended circulation increases the probability of the nanoparticle reaching its intended target. nih.gov
In a theranostic system, a nanocarrier, such as an iron oxide nanoparticle, can be functionalized for multiple purposes. nih.gov The ONHBoc end of the linker (following deprotection) can be used to covalently attach the PEG chain to the nanoparticle surface. The nanoparticle core itself can serve as a diagnostic agent, for instance, as a T2 contrast agent for Magnetic Resonance Imaging (MRI). nih.gov The same particle can be loaded with a therapeutic drug, like doxorubicin, creating a multifunctional theranostic agent. thno.orgnih.gov Research has shown that such systems can achieve sustained drug release and that the therapeutic effect can be enhanced by attaching targeting ligands to the nanoparticle surface. nih.gov
Interestingly, while PEGylation is designed to evade the immune system, studies have shown that repeated administration of PEG-coated nanoparticles can sometimes induce ligand-specific antibody responses. thno.org However, the inclusion of a chemotherapeutic drug within the nanoparticle can markedly inhibit this antibody production, leading to more effective intratumoral delivery of the nanoparticles. thno.org
| Component of Theranostic System | Function |
| Nanoparticle Core (e.g., Iron Oxide) | Serves as the primary carrier and can act as a diagnostic imaging agent (e.g., for MRI). nih.gov |
| This compound Linker | Covalently attaches the hydrophilic PEG chain to the nanoparticle, providing a "stealth" layer. |
| Targeting Ligand (e.g., Antibody) | Binds to specific receptors on diseased cells for targeted delivery. nih.gov |
| Therapeutic Agent (e.g., Doxorubicin) | Provides the treatment effect. nih.gov |
Cell Culture and Biomaterials Applications
In cell culture, it is often crucial to control the interactions between cells and the substrate on which they are grown. Standard culture substrates like tissue culture polystyrene or glass can non-specifically adsorb proteins from the culture medium, leading to uncontrolled cell adhesion and behavior. sigmaaldrich.comresearchgate.net
Linkers such as this compound are used to modify these substrates to create non-fouling surfaces. The hydrophilic m-PEG3 chains form a repulsive barrier that effectively prevents the adsorption of proteins and the subsequent attachment of cells. sigmaaldrich.comresearchgate.net This turns the substrate into a biological "blank slate." sigmaaldrich.com The ONHBoc group is used to covalently bond the PEG chain to the substrate, which may require prior surface activation to introduce reactive groups like carboxylic acids. This covalent attachment ensures the stability of the non-fouling layer over time. This technique is particularly valuable for modifying materials commonly used in microfluidic devices, such as polydimethylsiloxane (B3030410) (PDMS), to increase their hydrophilicity and prevent non-specific binding that could interfere with experiments. mdpi.com Once a surface has been rendered inert by PEGylation, researchers can then selectively immobilize specific bioactive molecules, such as cell-adhesion peptides, to study cellular responses in a highly controlled manner. rsc.org
Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering because their physical and chemical properties can mimic the natural extracellular matrix (ECM). sigmaaldrich.comqscience.com Poly(ethylene glycol) (PEG) is a foundational material for creating these synthetic hydrogels due to its high biocompatibility, hydrophilicity, and low immunogenicity. sigmaaldrich.comsigmaaldrich.cn
Furthermore, hydrogels can be designed to be degradable, for instance by incorporating enzymatically cleavable peptide sequences into the network. nih.gov This allows encapsulated cells to remodel their environment, a key process in tissue regeneration. The inherent protein resistance of the PEG component ensures that cell-material interactions are primarily dictated by the engineered cues, such as tethered RGD peptides, rather than random protein adsorption. nih.gov
| Hydrogel Design Parameter | Effect on Cell Behavior | Research Finding |
| Crosslinking Density | Influences cell growth and morphology. nih.gov | Changes in the crosslinking density of PEG-based hydrogels caused changes in cell growth and morphology. nih.gov |
| Scaffold Stiffness | Can direct stem cell differentiation lineage. nih.gov | It was reported that hydrogel stiffness can be used to control the differentiation of mesenchymal stem cells. nih.gov |
| Incorporation of RGD Peptides | Promotes cell adhesion, survival, and spreading. nih.gov | Mesenchymal stem cells adhere, survive, and spread when cultured in 3D in PEG networks functionalized with the adhesive ligand RGDS. nih.gov |
| Enzymatic Degradability | Allows for matrix remodeling and cell traction. nih.gov | MSCs encapsulated within MMP-sensitive hydrogels produced a more extensive collagen matrix compared to non-degradable controls. nih.gov |
The ability of PEGylated surfaces to resist non-specific protein and cell adhesion makes them ideal platforms for fundamental studies of cell-material interactions. researchgate.netnih.gov By creating a background that is inherently non-adhesive, researchers can isolate and study the effects of specific, intentionally introduced factors.
Studies have systematically investigated how cells like human fibroblasts interact with PEG-coated surfaces. Research comparing PEGs of different chain lengths found that surfaces coated with longer chains (like PEG 6000) were preferable for initial cell interaction compared to shorter chains (PEG 1500), which resulted in lower cell adhesion and spreading. researchgate.netnih.gov On some bare PEGylated surfaces, cell spreading was almost completely inhibited. nih.gov
This non-adhesive property can be leveraged. For example, when a PEGylated surface is pre-coated with an adhesion protein like fibronectin, normal cell adhesion and spreading can be fully restored. researchgate.netnih.gov This demonstrates that the PEG layer does not harm the cells but simply prevents them from attaching. This "on/off" capability allows for precise investigation into the roles of specific ECM proteins and adhesion ligands in mediating cell behavior, such as cytoskeleton organization and the formation of focal adhesions. nih.gov
| Surface Condition | Human Fibroblast Spreading | Organization of Actin Cytoskeleton |
| Bare PEG 1500 Surface | Low | Poor |
| Bare PEG 6000 Surface | Near Normal | Near Normal |
| Bare PEG 12500 Surface | Almost No Spreading | Poor |
| PEG 12500 with Fibronectin | Normal Cell Morphology | Normal |
This table is based on findings from studies on fibroblast interactions with PEG-coated surfaces. researchgate.netnih.gov
Analytical and Characterization Methodologies for M Peg3 Onhboc Conjugates
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of m-PEG3-ONHBoc and its derivatives. These techniques provide insights into the molecular structure, confirming the identity and integrity of the PEG linker before and after conjugation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation of this compound. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are used to verify the presence of characteristic functional groups and the integrity of the polyethylene glycol chain.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methoxy (B1213986) group, the ethylene (B1197577) glycol repeating units, and the tert-butoxycarbonyl (Boc) protecting group are expected. The integration of these signals allows for the confirmation of the structure and the assessment of purity. For larger PEG polymers, it is important to consider the presence of carbon satellite peaks resulting from ¹³C-¹H coupling, which can sometimes be mistaken for impurities researchgate.net. However, for a short and discrete PEG like m-PEG3, these are less likely to complicate the spectrum.
Upon conjugation to a biomolecule, changes in the NMR spectrum, such as the disappearance of the Boc-protecting group signals and shifts in the signals of the protons adjacent to the conjugation site, provide evidence of a successful reaction.
Table 1: Representative ¹H NMR Spectral Data for this compound This table presents expected chemical shifts (δ) for this compound in a suitable solvent like CDCl₃. Actual values may vary based on experimental conditions.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C(CH₃)₃ (Boc group) | ~1.45 | Singlet | 9H |
| OCH₃ (Methoxy group) | ~3.38 | Singlet | 3H |
| OCH₂CH₂O (PEG backbone) | ~3.55 - 3.75 | Multiplet | 10H |
| OCH₂ONHBoc | ~3.90 | Triplet | 2H |
Mass spectrometry is a critical tool for the precise determination of the molecular weight of this compound and its conjugates, thereby confirming their identity and purity. Techniques such as Electrospray Ionization (ESI-MS) are commonly employed for this purpose. The expected exact mass for this compound (C₁₂H₂₅NO₆) is 279.1682 Da medkoo.com. The mass spectrum would typically show the molecular ion peak, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which is common for PEG compounds.
For conjugates, MS analysis confirms the successful coupling by detecting the expected mass of the final product. It can also identify the presence of unreacted starting materials or side products, providing a measure of the reaction's efficiency and the purity of the conjugate.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₂₅NO₆ |
| Exact Mass | 279.1682 Da |
| Molecular Weight | 279.33 Da |
While polyethylene glycol itself does not possess a significant UV chromophore, UV/VIS spectroscopy can be an effective method for quantifying conjugation efficiency when the target biomolecule or a payload has a distinct absorbance profile thermofisher.comingenieria-analitica.com.
The conjugation reaction can be monitored by observing the change in the absorbance spectrum nih.gov. For instance, if this compound is conjugated to a protein, the protein's intrinsic absorbance at 280 nm can be used. Alternatively, if it is conjugated to a drug or dye with a unique absorbance wavelength, the increase in absorbance at that specific wavelength in the purified conjugate can be used to determine the degree of conjugation analis.com.my. By creating a calibration curve with the free chromophore, the concentration of the conjugated molecule can be calculated using the Beer-Lambert law youtube.com.
Table 3: Hypothetical UV/VIS Data for Quantification of a Conjugate This table illustrates the use of UV/VIS to determine the concentration of a hypothetical conjugate where m-PEG3 is linked to a chromophore with an absorbance maximum at 340 nm.
| Sample | Absorbance at 340 nm | Calculated Concentration (µM) |
|---|---|---|
| Blank (Buffer) | 0.002 | 0 |
| Standard 1 (5 µM Chromophore) | 0.075 | 5 |
| Standard 2 (10 µM Chromophore) | 0.150 | 10 |
| Standard 3 (20 µM Chromophore) | 0.300 | 20 |
Chromatographic Separations for Purity and Conjugation Efficiency
Chromatographic techniques are essential for the purification of this compound conjugates and for the analytical assessment of purity, aggregation, and conjugation efficiency.
HPLC and UPLC are powerful techniques for assessing the purity of the this compound linker and for analyzing the reaction mixture post-conjugation . Reversed-phase HPLC (RP-HPLC) is commonly used to separate the relatively nonpolar PEGylated product from more polar unreacted biomolecules or impurities.
Due to the lack of a UV chromophore on the PEG linker itself, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed for the analysis of the linker and its non-UV active conjugates thermofisher.comingenieria-analitica.com. These detectors are nearly universal and provide a response proportional to the mass of the analyte. For protein conjugates, UV detection at 280 nm is typically sufficient. UPLC offers advantages over traditional HPLC with higher resolution and faster analysis times waters.com.
Table 4: Typical RP-HPLC/UPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detector | ELSD, CAD, or MS |
| Column Temperature | 40 °C |
Size Exclusion Chromatography (SEC) is the gold standard for assessing the integrity and aggregation state of bioconjugates nih.gov. This technique separates molecules based on their hydrodynamic radius in solution chromatographyonline.com. SEC is invaluable for separating the high molecular weight conjugate from the unreacted protein and any low molecular weight species like the free PEG linker nih.govchromatographyonline.com.
The method is typically run under non-denaturing, isocratic conditions, which helps to preserve the native structure of the protein conjugate. By analyzing the chromatogram, one can quantify the percentage of monomeric conjugate, as well as the presence of aggregates (which elute earlier) and fragments or unreacted components (which elute later) waters.com. This is crucial for ensuring the quality and consistency of the final biopharmaceutical product.
Table 5: Typical SEC Conditions for m-PEG3-Protein Conjugate Analysis
| Parameter | Condition |
|---|---|
| Column | Aqueous SEC column suitable for the molecular weight range of the protein and conjugate |
| Mobile Phase | Phosphate-buffered saline (e.g., 150 mM Sodium Phosphate, pH 7.0) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV at 280 nm |
| Column Temperature | Ambient (25 °C) |
| Injection Volume | 10 - 50 µL |
Hydrophobic Interaction Chromatography (HIC) for Drug-Loaded Species
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical tool for the characterization of biomolecules, including antibody-drug conjugates (ADCs), based on their surface hydrophobicity. nih.govnih.gov Unlike reversed-phase chromatography, HIC employs non-denaturing conditions, using a high-salt mobile phase to promote interaction with a weakly hydrophobic stationary phase and a decreasing salt gradient to elute the bound molecules. nih.govmolnar-institute.com This preserves the native structure and activity of the protein, which is a significant advantage for analyzing bioconjugates. nih.gov
When this compound is used to link a hydrophobic drug molecule to an antibody, the resulting ADC species will have varying degrees of hydrophobicity depending on the number of drug-linker molecules attached. This number is referred to as the drug-to-antibody ratio (DAR). cellmosaic.com HIC is exceptionally well-suited to separate these different species. americanpharmaceuticalreview.com Molecules with a higher DAR will be more hydrophobic and thus bind more strongly to the HIC column, resulting in longer retention times. nih.gov This allows for the resolution of species with zero, one, two, or more drugs conjugated, providing a detailed profile of the drug distribution in the ADC mixture. cellmosaic.comnih.gov
The selection of the stationary phase (e.g., butyl, phenyl, or ether functionalities) and the salt type in the mobile phase (e.g., ammonium sulfate, sodium chloride) are critical parameters that must be optimized to achieve effective separation. nih.govyoutube.com
Table 1: Representative HIC Method Parameters for ADC Analysis
| Parameter | Description | Typical Conditions |
|---|---|---|
| Column | Stationary phase with weak hydrophobicity. | Butyl or Phenyl-based, non-porous resin. |
| Mobile Phase A | High salt buffer to promote binding. | 1.5-2.0 M Ammonium Sulfate in 25-100 mM Sodium Phosphate, pH 6.5-7.0. |
| Mobile Phase B | Low salt buffer for elution. | 25-100 mM Sodium Phosphate, pH 6.5-7.0 (may contain a low % of organic modifier like isopropanol). |
| Gradient | Decreasing salt concentration over time. | Linear gradient from 100% A to 100% B over 20-30 minutes. |
| Flow Rate | Standard analytical flow rate. | 0.5-1.0 mL/min. |
| Detection | UV absorbance. | 280 nm for the protein and often a secondary wavelength (e.g., 248 nm) for the drug payload. nih.gov |
Advanced Characterization for PEGylated Systems
Determination of Molecular Mass Distribution (MMD) and Polydispersity
For conjugates derived from this compound, the PEG linker itself is monodisperse, meaning it has a single, defined molecular weight. However, the final conjugate product is often a heterogeneous mixture containing the parent biomolecule and species with varying numbers of attached PEG-drug moieties. tosohbioscience.com Therefore, determining the molecular mass distribution of this mixture is essential.
Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a primary technique for this purpose. wyatt.com Standard SEC relies on column calibration with standards, an approach that is invalid for PEGylated proteins because their hydrodynamic size-to-mass relationship differs significantly from that of globular protein standards. wyatt.comamazonaws.com SEC-MALS overcomes this limitation by directly measuring the molar mass of the molecules as they elute from the column, independent of their shape or elution time. americanlaboratory.comwyatt.com
By combining MALS with UV and differential refractive index (dRI) detectors, it is possible to determine the absolute molar mass of the entire conjugate, as well as the mass contribution from the protein and the attached this compound-drug moieties. amazonaws.comwyatt.com This allows for the precise calculation of the degree of PEGylation and characterization of the different species present, including any aggregates or unreacted protein. tosohbioscience.comamazonaws.com
Table 2: SEC-MALS Data for a Hypothetical this compound Conjugate
| Elution Peak | Species Identity | Molar Mass (kDa) by MALS | Degree of PEGylation | Polydispersity Index (Mw/Mn) |
|---|---|---|---|---|
| 1 | Aggregate | >300 | N/A | >1.05 |
| 2 | Di-PEGylated Protein | 162.5 | 2 | ~1.001 |
| 3 | Mono-PEGylated Protein | 156.3 | 1 | ~1.001 |
Note: Data is illustrative. The polydispersity of individual species is very low as the this compound linker is monodisperse.
Analysis of Polymer Heterogeneity by Two-Dimensional Orthogonal Liquid Chromatography
While one-dimensional chromatography is powerful, complex mixtures of PEGylated conjugates can benefit from the enhanced resolving power of two-dimensional liquid chromatography (2D-LC). journalofappliedbioanalysis.com This technique couples two independent or "orthogonal" separation mechanisms, providing a much more detailed characterization of sample heterogeneity. tandfonline.comtandfonline.com By subjecting the sample to two different separation modes, co-eluting species from the first dimension can often be resolved in the second dimension. journalofappliedbioanalysis.com
For this compound conjugates, a common 2D-LC setup might couple SEC in the first dimension with reversed-phase liquid chromatography (RPLC) in the second. chromatographyonline.comchromatographyonline.com
First Dimension (SEC): Separates components based on their hydrodynamic size. This would resolve aggregates, the main conjugate pool, and any smaller fragments or free drug-linker. chromatographyonline.com
Second Dimension (RPLC): Fractions from the SEC are then separated based on hydrophobicity. This can resolve conjugate species with the same size but different numbers of attached hydrophobic drugs (i.e., different DARs) or positional isomers.
This comprehensive approach generates a contour plot or "fingerprint" of the sample, mapping heterogeneity related to both size and chemical composition simultaneously. tandfonline.comtandfonline.com This level of detail is invaluable for understanding the complexity of the conjugate mixture and for quality control. chemistryworld.com
Table 3: Orthogonal Separation Mechanisms in 2D-LC for PEGylated Systems
| Dimension | Separation Mode | Principle of Separation | Information Gained |
|---|---|---|---|
| First (¹D) | Size Exclusion Chromatography (SEC) | Hydrodynamic Volume | Aggregate content, fragments, size variants. chromatographyonline.com |
| Second (²D) | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophobicity | Drug load distribution, positional isomers, degradation products. chromatographyonline.com |
| Second (²D) | Ion-Exchange Chromatography (IEX) | Surface Charge | Charge variants, deamidation, sialic acid variants. |
| Second (²D) | Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (non-denaturing) | Drug load distribution under native conditions. nih.gov |
Biophysical Characterization of this compound Conjugates
Attaching this compound linkers and their associated payloads can influence the biophysical properties of the parent protein, such as its structure, stability, and binding affinity. biopharminternational.comruc.dk A suite of biophysical techniques is employed to assess these changes and ensure the conjugate retains its desired functional characteristics.
Circular Dichroism (CD) Spectroscopy: CD is used to evaluate the secondary and tertiary structure of the protein component of the conjugate. It helps confirm that the PEGylation process has not induced significant conformational changes or unfolding, which could impact biological activity. researchgate.net Most studies indicate that PEGylation generally preserves the protein's secondary structure. biopharminternational.com
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of the conjugate by determining its melting temperature (Tm). A shift in Tm compared to the unconjugated protein provides insight into how PEGylation has affected the protein's conformational stability.
Dynamic Light Scattering (DLS): DLS is a technique used to measure the hydrodynamic radius (Rh) of the conjugate in solution. nih.gov An increase in Rh is expected upon PEGylation and can be used to monitor the extent of the reaction and assess the formation of aggregates.
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques are used to measure the binding kinetics and thermodynamics of the conjugate to its biological target. ruc.dk They are critical for ensuring that the attachment of the this compound-drug moiety has not sterically hindered the binding site or otherwise compromised the biological function of the protein. ruc.dk
Table 4: Summary of Biophysical Techniques and Key Findings
| Technique | Parameter Measured | Typical Finding for this compound Conjugates |
|---|---|---|
| Circular Dichroism (CD) | Secondary/Tertiary Structure | Minimal to no change in protein secondary structure. biopharminternational.com |
| Differential Scanning Calorimetry (DSC) | Thermal Stability (Tm) | May show a slight increase or decrease in Tm, depending on the conjugation site and payload. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | Increase in Rh proportional to the number of PEG linkers attached. nih.gov |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) & Kinetics | Can confirm retention of binding activity; may show altered kinetics depending on proximity of conjugation to the binding site. ruc.dk |
Future Research Directions and Translational Impact of M Peg3 Onhboc
Expansion of m-PEG3-ONHBoc in Novel PROTAC and ADC Architectures
The versatility of this compound as a linker is a key area of future research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.commolecularcloud.org
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. medchemexpress.com The linker in a PROTAC is a critical component, influencing the molecule's solubility, cell permeability, and the spatial orientation of the two binding ligands. The this compound linker offers a defined length and hydrophilicity, which can be systematically varied to optimize the efficacy of new PROTACs. medchemexpress.combiochempeg.com Future research will likely focus on incorporating this compound into a wider range of PROTAC designs to target proteins implicated in various diseases, including cancer and neurodegenerative disorders.
ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, offering a targeted approach to cancer therapy. molecularcloud.orgamericanpharmaceuticalreview.com The linker connecting the antibody and the drug plays a crucial role in the stability and release of the payload. americanpharmaceuticalreview.com The defined structure of monodisperse PEG linkers like this compound is advantageous over traditional polydisperse PEGs, which can lead to issues with steric hindrance and inconsistent drug-to-antibody ratios (DARs). molecularcloud.orgbiochempeg.com Researchers are expected to explore the use of this compound to create more homogeneous and effective ADCs with improved pharmacokinetic profiles. americanpharmaceuticalreview.com The ability to precisely control the linker length will be instrumental in fine-tuning the properties of next-generation ADCs.
| Application | Key Feature of this compound | Potential Advancement |
| PROTACs | Defined length and hydrophilicity | Optimization of ternary complex formation for enhanced protein degradation |
| ADCs | Monodispersity and controlled length | Improved drug-to-antibody ratio (DAR) and pharmacokinetic properties |
Development of Stimuli-Responsive this compound Linkers
A significant area of innovation lies in the development of stimuli-responsive linkers that can release their cargo in response to specific triggers within the cellular environment. exploration-journals.com This approach can enhance the specificity and efficacy of targeted therapies. exploration-journals.com Future research could involve modifying the this compound structure to incorporate functionalities that are sensitive to changes in pH, redox potential, or the presence of specific enzymes found in disease microenvironments. exploration-journals.comrsc.org
For instance, incorporating an acid-labile group into the linker could facilitate drug release in the acidic environment of tumors or endosomes. Similarly, a disulfide bond could be integrated to enable cleavage in the reducing environment inside cells. The development of such "smart" linkers based on the this compound scaffold holds immense promise for creating highly specific and potent therapeutic agents. exploration-journals.com
Advanced Applications in Targeted Therapeutics and Diagnostics
The application of this compound is expected to extend beyond PROTACs and ADCs to other targeted therapeutic and diagnostic platforms. The ability to conjugate this linker to a wide range of molecules, including small drugs, peptides, and imaging agents, opens up numerous possibilities. axispharm.compharmaceutical-technology.com
In targeted therapeutics, this compound can be used to improve the solubility and pharmacokinetic properties of various drugs, potentially overcoming challenges associated with poor bioavailability. biochempeg.com For example, PEGylating small molecule drugs can alter their biodistribution and metabolism. biochempeg.com
In diagnostics, the aminooxy functionality of this compound allows for its conjugation to imaging agents, such as fluorescent dyes or radioisotopes. louisville.edu This could enable the development of novel probes for molecular imaging, allowing for the non-invasive visualization and detection of biological events at the cellular level. exploration-journals.com Future work will likely focus on creating targeted imaging agents that can specifically accumulate in diseased tissues, providing valuable diagnostic information.
Integration of this compound in Automated Synthetic Platforms
The increasing complexity of modern therapeutics necessitates the development of automated synthetic platforms to accelerate the drug discovery process. lonza.com The well-defined chemical properties of this compound make it an ideal building block for integration into such automated systems.
Automated synthesis would enable the rapid and efficient production of libraries of compounds with varying linker lengths and functionalities. This high-throughput approach would facilitate the systematic optimization of drug candidates, including PROTACs and ADCs, by allowing researchers to quickly screen a wide range of structural variations. lonza.com The integration of this compound into these platforms could significantly shorten the timeline for developing new and effective therapies. wuxixdc.com
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting opportunities for the application of this compound. supramolecularevans.comuclouvain.be The PEG chain of the molecule can participate in self-assembly processes, leading to the formation of higher-order structures such as micelles and nanoparticles. mdpi.com
Q & A
Basic: How can I ensure the purity and structural integrity of m-PEG3-ONHBoc during synthesis?
Methodological Answer:
To verify purity and structural integrity, employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the Boc-protected amine group and PEG backbone. Peaks at ~1.4 ppm (Boc tert-butyl group) and characteristic PEG methylene signals (~3.5–3.7 ppm) are critical .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity via reverse-phase HPLC with a C18 column. A single peak at the expected retention time indicates minimal impurities.
- Mass Spectrometry (MS) : Confirm molecular weight using electrospray ionization (ESI-MS) or MALDI-TOF. Deviations >1 Da suggest incomplete synthesis or side reactions .
Common Pitfalls : Inadequate drying of intermediates can lead to hydrolysis of the Boc group. Use anhydrous conditions and molecular sieves during synthesis .
Basic: What are the optimal storage conditions for this compound to prevent degradation?
Methodological Answer:
- Store under inert gas (argon or nitrogen) at −20°C in a desiccator to minimize hydrolysis of the Boc group.
- Conduct accelerated stability studies : Expose samples to 40°C/75% relative humidity for 4 weeks and analyze via HPLC. A purity drop >5% indicates instability .
- Lyophilization : For long-term storage, lyophilize the compound in amber vials to prevent photodegradation .
Advanced: How can I resolve contradictory data regarding the reactivity of this compound in aqueous vs. organic solvents?
Methodological Answer:
Contradictions often arise from solvent polarity and pH variations. Follow this workflow:
Controlled Solvent Screening : Test reactivity in buffered aqueous solutions (pH 4–9) and organic solvents (e.g., DMF, DCM) under identical temperatures.
Kinetic Analysis : Use -NMR to track Boc deprotection rates. Aqueous media at pH <5 may accelerate hydrolysis, while organic solvents stabilize the Boc group .
Error Source Identification : Check for residual water in organic solvents via Karl Fischer titration. Even 0.1% water can skew results .
Example Data Conflict : A study reports 90% Boc stability in DMF after 24h, while another observes 50% degradation. Resolution: Verify solvent dryness and exclude trace acids (e.g., from glassware) .
Advanced: What statistical methods are appropriate for analyzing variability in this compound conjugation efficiency?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., pH, temperature, molar ratios). Central composite designs reduce experimental runs by 30% .
- Error Propagation Analysis : Calculate uncertainties in conjugation yield using Monte Carlo simulations, incorporating instrument precision (e.g., ±2% for HPLC) .
- Multivariate Regression : Identify dominant factors (e.g., solvent choice vs. catalyst loading) using partial least squares (PLS) regression .
Case Study : A PLS model revealed that solvent polarity (β = 0.72) has a stronger impact on yield than temperature (β = 0.21) in PEGylation reactions .
Basic: How do I design a robust protocol for Boc deprotection of this compound?
Methodological Answer:
- Acid Selection : Compare trifluoroacetic acid (TFA), HCl/dioxane, and HCl/EtOAc. TFA (20% v/v in DCM, 2h, RT) achieves >95% deprotection with minimal PEG chain scission .
- Neutralization : After deprotection, neutralize with 10% NaHCO to prevent amine protonation, which can hinder downstream reactions .
- Validation : Confirm deprotection via FT-IR (disappearance of Boc carbonyl peak at ~1680 cm) .
Advanced: How can I address discrepancies in reported solubility profiles of this compound across studies?
Methodological Answer:
Discrepancies often stem from:
Crystallinity : Recrystallize the compound from cold EtOAc and compare solubility with amorphous batches.
Temperature Gradients : Measure solubility in DMSO, water, and THF at 25°C and 37°C using gravimetric analysis.
Ionic Strength Effects : Test solubility in PBS vs. pure water. PEG derivatives often exhibit reduced solubility in high-ionic-strength buffers .
Resolution Framework : Apply the Hansen Solubility Parameters to correlate solubility with solvent polarity (δ, δ, δ). A δ mismatch >5 MPa predicts insolubility .
Basic: What literature review strategies are critical for identifying research gaps in this compound applications?
Methodological Answer:
- Database Mining : Use SciFinder and Reaxys with keywords: "this compound," "PEGylation," "Boc deprotection." Filter by publication year (last 10 years) and citation count (>20).
- Citation Chaining : Track references in seminal papers (e.g., J. Am. Chem. Soc. articles citing the compound) .
- Gap Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, limited data exist on this compound’s use in CRISPR delivery systems—a novel niche .
Advanced: How can I validate the reproducibility of this compound synthesis across laboratories?
Methodological Answer:
- Round-Robin Testing : Distribute identical protocols to 3+ labs. Compare yields, purity (HPLC), and -NMR spectra.
- Standard Operating Procedures (SOPs) : Specify exact grades of reagents (e.g., "Sigma-Aldrich, ≥99%"), stirring rates (RPM), and drying times .
- Inter-Lab Statistical Analysis : Use ANOVA to quantify between-lab variance. A p-value <0.05 indicates significant protocol-dependent variability .
Example : A multi-lab study found that residual THF (>0.5% v/v) in DCM reduced Boc stability by 12% .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Material Safety Data Sheet (MSDS) Review : Note flammability (PEG derivatives) and TFA toxicity during deprotection .
- Engineering Controls : Use fume hoods for solvent evaporation and static-free equipment to prevent PEG dust ignition .
- Waste Management : Neutralize acidic waste (e.g., TFA) with CaCO before disposal .
Advanced: How do I optimize reaction kinetics for this compound conjugation to peptides?
Methodological Answer:
- Pseudo-First-Order Kinetics : Fix peptide concentration in excess (10:1 molar ratio) and monitor PEG consumption via UV-Vis (λ = 280 nm for tyrosine tagging) .
- Arrhenius Analysis : Perform reactions at 20°C, 30°C, and 40°C. Calculate activation energy (E) to identify rate-limiting steps .
- Competitive Side Reactions : Use LC-MS to detect Michael adducts or oxidation byproducts. Add 1 mM EDTA to suppress metal-catalyzed side reactions .
Data Interpretation : A lower E (<40 kJ/mol) suggests diffusion-limited kinetics, necessitating higher stirring rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
